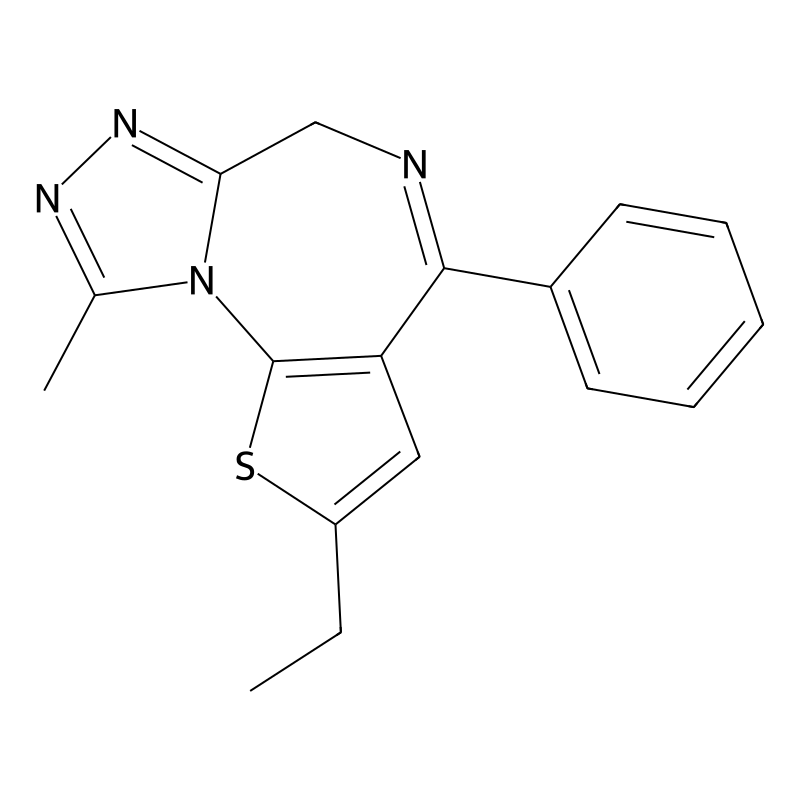Deschloroetizolam

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Classification and Background:
Deschloroetizolam belongs to the class of thienodiazepines, which are structurally similar to benzodiazepines []. Unlike its counterpart, Deschloroetizolam has not undergone extensive research or clinical trials. However, due to its emergence in the illicit drug market, it has garnered interest from the scientific community for forensic and public health purposes.
Analytical Applications:
Deschloroetizolam's unique chemical structure allows scientists to develop methods for its detection and identification. This is crucial for forensic analysis of biological samples in suspected cases of intoxication or poisoning. Research has established various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the specific detection of Deschloroetizolam in blood, urine, and other tissues [].
Deschloroetizolam is a psychoactive compound belonging to the thienodiazepine class, specifically classified as a thienotriazolodiazepine. It is structurally related to etizolam, differing primarily by the absence of a chlorine atom at the 2' position of the phenyl ring. The systematic name for deschloroetizolam is 2-ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine. This compound exhibits a range of pharmacological effects including depressant, anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties. It binds to modulatory sites on GABA receptors, similar to traditional benzodiazepines .
Similar to benzodiazepines, deschloroetizolam is thought to act by binding to the GABA receptors in the central nervous system, enhancing the action of the inhibitory neurotransmitter GABA []. This mechanism is believed to produce its depressant, anxiolytic, and sedative effects []. However, the specific binding site and precise mechanism require further study.
Deschloroetizolam exhibits significant biological activity through its interaction with GABA-A receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA neurotransmission. This results in various effects including sedation and anxiolysis. The compound is noted for having a rapid onset of action and a duration that is approximately twice that of etizolam, although it is considered to be half as potent .
The synthesis of deschloroetizolam can be achieved through several chemical pathways:
- Dechlorination of Etizolam: The most straightforward method involves the removal of the chlorine atom from etizolam.
- Cyclization Reactions: These reactions can form the thieno and triazole rings necessary for its structure.
- Substitution Reactions: Modifications on the ethyl and phenyl groups can also be performed to enhance specific properties.
These methods require careful control of reaction conditions to ensure yield and purity .
Deschloroetizolam has been primarily used in research settings due to its psychoactive properties. While not prescribed medically in many regions, it has been available on grey markets since around 2014. Its applications include:
- Research Chemical: Used for studying its effects in various biological models.
- Potential Therapeutic Uses: Investigated for its potential in treating anxiety disorders and insomnia due to its sedative properties.
Deschloroetizolam has been studied for its interactions with other psychoactive substances. Notably:
- Poly-drug Use: It is often combined with opioids or stimulants, which can lead to increased risks of respiratory depression and overdose.
- Dependence Potential: Regular use may lead to tolerance and dependence similar to traditional benzodiazepines.
Studies suggest that abrupt discontinuation can result in withdrawal symptoms including seizures .
Deschloroetizolam shares structural similarities with several other compounds in the thienodiazepine class. Here are some notable comparisons:
| Compound Name | Structural Features | Potency Comparison | Unique Characteristics |
|---|---|---|---|
| Etizolam | Chlorinated version | Higher than deschloroetizolam | Widely used in clinical settings |
| Triazolam | Triazole ring present | Higher potency | Shorter duration compared to deschloroetizolam |
| Alprazolam | Benzodiazepine structure | Higher potency | Commonly prescribed for anxiety |
| Clonazolam | Triazole ring; highly potent | Significantly higher | Known for rapid onset |
| Flubromazepam | Brominated version | Higher potency | Longer duration; more sedative effects |
The uniqueness of deschloroetizolam lies in its specific structural modifications that influence its pharmacokinetics and pharmacodynamics compared to these compounds .








